2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C20H14Cl2N2O2S and a molecular weight of 417.31 g/mol . This compound is known for its unique structure, which includes both acridine and benzenesulfonamide moieties, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of 2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 9-methylacridine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The acridine moiety can undergo oxidation and reduction reactions, leading to different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The acridine moiety is known to intercalate into DNA, disrupting its function and leading to potential anticancer effects . The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates . These interactions affect various cellular pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide can be compared with other similar compounds such as:
2,5-dichloro-N-(acridin-2-yl)benzenesulfonamide: Lacks the methyl group on the acridine moiety.
2,5-dichloro-N-(9-ethylacridin-2-yl)benzenesulfonamide: Contains an ethyl group instead of a methyl group on the acridine moiety.
The presence of the 9-methyl group in this compound can influence its chemical reactivity and biological activity, making it unique among its analogs .
Properties
CAS No. |
88522-58-1 |
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Molecular Formula |
C20H14Cl2N2O2S |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H14Cl2N2O2S/c1-12-15-4-2-3-5-18(15)23-19-9-7-14(11-16(12)19)24-27(25,26)20-10-13(21)6-8-17(20)22/h2-11,24H,1H3 |
InChI Key |
TYKRKTFOJDALNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC3=CC=CC=C13)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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